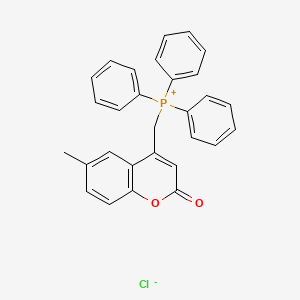
N1-(1,3-benzodioxol-5-ylmethyl)-N1-(4-fluorophenyl)-4-chloro-3-nitrobenzamide
Vue d'ensemble
Description
N1-(1,3-benzodioxol-5-ylmethyl)-N1-(4-fluorophenyl)-4-chloro-3-nitrobenzamide is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFN-1 and is a member of the benzamides family. BFN-1 has been found to exhibit potent anticancer and antitumor properties, making it a promising candidate for the development of new cancer therapies.
Applications De Recherche Scientifique
- The compound’s structural features make it a potential candidate for anticancer drug development. Researchers have investigated its effects on cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
- The crystal structure of a related compound, benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate , has been determined. Crystallographic data reveal its orthorhombic symmetry and molecular arrangement .
Anticancer Research
Crystallography and Structural Studies
Mécanisme D'action
Target of Action
Related compounds have shown inhibition ofP-gp efflux pumps (MDR1, ABCB1) , suggesting that this compound may interact with similar targets.
Mode of Action
It’s known that related compounds can induceapoptosis and cause both S-phase and G2/M-phase arrests in cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may affect pathways related tocell growth and proliferation .
Result of Action
The compound has shown potent growth inhibition properties against certain human cancer cell lines . For instance, it has been observed to induce apoptosis and cause cell cycle arrests in HeLa cell line . These results suggest that the compound could potentially be developed as an antitumor agent.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O5/c22-17-7-2-14(10-18(17)25(27)28)21(26)24(16-5-3-15(23)4-6-16)11-13-1-8-19-20(9-13)30-12-29-19/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZFVOBJUGOMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,3-benzodioxol-5-ylmethyl)-N1-(4-fluorophenyl)-4-chloro-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042519.png)


![3-{[(3,5-dichloro-2-hydroxyphenyl)methylene]amino}-N-(3,4-dichlorophenyl)-2,6-difluorobenzamide](/img/structure/B3042524.png)
![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide](/img/structure/B3042525.png)
![2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3042526.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one](/img/structure/B3042527.png)
![1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3042528.png)
![3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B3042529.png)

![2-N,2-N,4-N,4-N-tetramethyl-2,4-dioxo-1,3-bis[3-(trifluoromethyl)phenyl]-1,3,2lambda5,4lambda5-diazadiphosphetidine-2,4-diamine](/img/structure/B3042536.png)


